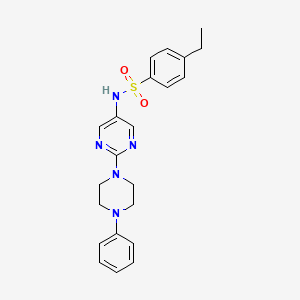

4-etil-N-(2-(4-fenilpiperazin-1-il)pirimidin-5-il)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound has been synthesized for the treatment of Alzheimer’s disease (AD) . The bioactivities of the synthesized compounds were evaluated by the Ellman’s method .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C22H25N5O2S. Further details about its molecular structure could not be found in the available resources.Chemical Reactions Analysis

The compound has been evaluated for its acetylcholinesterase inhibitory activities in vitro . Among the synthesized compounds, one exhibited the most potent inhibitory activity against AChE with an IC 50 of 0.90 µM .Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol se han investigado por su potencial antiviral. En particular, 4-etil-N-(2-(4-fenilpiperazin-1-il)pirimidin-5-il)bencenosulfonamida ha mostrado actividad inhibitoria contra el virus de la influenza A. Los investigadores sintetizaron compuestos relacionados y encontraron que el metil 6-amino-4-isobutoxi-1H-indol-2-carboxilato mostró efectos antivirales prometedores con una IC50 de 7,53 μmol/L . Además, otros derivados del indol demostraron potencia contra el virus Coxsackie B4 .

Actividad antituberculosa

El andamiaje del indol del compuesto lo hace interesante para la investigación antituberculosa. Los investigadores han diseñado y sintetizado derivados que contienen tanto moieties de indol como de pirimidina. Estos compuestos se evaluaron por su actividad antituberculosa in vitro contra Mycobacterium tuberculosis (cepa H37Ra) y Mycobacterium bovis (cepa BCG). Algunos derivados mostraron efectos inhibitorios significativos contra estas bacterias, con valores de IC50 inferiores a 5 μM .

Modulación del receptor de dopamina

Los compuestos híbridos que contienen indol y otros grupos funcionales se han estudiado por sus efectos en los receptores de dopamina. Específicamente, algunos derivados de This compound exhiben características de agonista parcial a completo para los receptores D2 y D3 humanos .

Inhibición de la butirilcolinesterasa (BuChE)

Los investigadores han explorado el potencial del compuesto como inhibidor de la BuChE. Varios derivados demostraron actividad inhibitoria contra la BuChE, con valores de IC50 inferiores a 5 μM. Notablemente, compuestos como 6e, 6h y 6n mostraron mejores actividades inhibitorias de la BuChE .

Otras actividades biológicas

Los derivados del indol a menudo poseen diversas actividades biológicas, incluidos efectos antiinflamatorios, antioxidantes y antimicrobianos. Si bien no se proporciona evidencia directa de estas actividades en el caso de la this compound, vale la pena investigar estos aspectos en investigaciones futuras.

En resumen, la estructura única de este compuesto ofrece posibilidades emocionantes en varios campos, desde la investigación antiviral hasta la modulación del receptor de dopamina. Se justifican estudios adicionales para desbloquear su potencial terapéutico completo. 🌟 .

Mecanismo De Acción

Target of Action

The primary target of 4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound has been shown to exhibit inhibitory activity against AChE .

Mode of Action

This compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays a crucial role in learning and memory . The compound has been identified as a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .

Biochemical Pathways

By inhibiting AChE, this compound affects the cholinergic neurotransmission pathway . The increased concentration of ACh enhances cognition functions . It’s also worth noting that some derivatives of this compound have shown inhibitory activities against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .

Result of Action

The inhibition of AChE by this compound leads to an increase in the concentration of ACh, enhancing cognition functions . This makes the compound potentially useful in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

Análisis Bioquímico

Biochemical Properties

4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide has been identified as an inhibitor of acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . This compound has shown moderate inhibitory activities against AChE in vitro . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby preventing it from hydrolyzing acetylcholine .

Cellular Effects

The effects of 4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide on cells are largely due to its inhibitory action on AChE. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, which can influence various cellular processes, including cell signaling pathways and gene expression . The compound’s impact on cellular metabolism is also significant, as it can affect the levels of acetylcholine, a key neurotransmitter involved in many physiological processes .

Molecular Mechanism

The molecular mechanism of action of 4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its binding to the active site of AChE, thereby inhibiting the enzyme’s activity . This binding interaction prevents AChE from hydrolyzing acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can result in changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of 4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide over time in laboratory settings have not been extensively studied. Given its role as an AChE inhibitor, it is likely that its effects on cellular function would be observed shortly after administration and would persist as long as the compound remains active in the system .

Metabolic Pathways

Given its role as an AChE inhibitor, it is likely that it would be involved in pathways related to the metabolism of acetylcholine .

Subcellular Localization

Given its role as an AChE inhibitor, it is likely that it would be found in locations where this enzyme is present, such as the synaptic cleft .

Propiedades

IUPAC Name |

4-ethyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2S/c1-2-18-8-10-21(11-9-18)30(28,29)25-19-16-23-22(24-17-19)27-14-12-26(13-15-27)20-6-4-3-5-7-20/h3-11,16-17,25H,2,12-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQANDRNQYUTZFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2417596.png)

![4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2417597.png)

![3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2417598.png)

![6-acetyl-2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2417599.png)

![N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2417604.png)

![3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417609.png)

![3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2417613.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2417616.png)